Bienvenue dans la boutique en ligne BenchChem!

4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline

Lipophilicity MTP inhibitor SAR Quinoline substitution effects

4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline (CAS 329702-77-4) is a synthetic quinoline derivative featuring a 4-(4-tert-butylbenzyl)oxy substituent and a 7-trifluoromethyl group. It belongs to a class of substituted quinolines claimed by Pfizer as inhibitors of microsomal triglyceride transfer protein (MTP) and/or apolipoprotein B (Apo B) secretion.

Molecular Formula C21H20F3NO
Molecular Weight 359.392
CAS No. 329702-77-4
Cat. No. B2744634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline
CAS329702-77-4
Molecular FormulaC21H20F3NO
Molecular Weight359.392
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)COC2=C3C=CC(=CC3=NC=C2)C(F)(F)F
InChIInChI=1S/C21H20F3NO/c1-20(2,3)15-6-4-14(5-7-15)13-26-19-10-11-25-18-12-16(21(22,23)24)8-9-17(18)19/h4-12H,13H2,1-3H3
InChIKeyCVIYEYPGBLGAKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline: A Research-Grade MTP Inhibitor Candidate for Lipid Metabolism Studies


4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline (CAS 329702-77-4) is a synthetic quinoline derivative featuring a 4-(4-tert-butylbenzyl)oxy substituent and a 7-trifluoromethyl group . It belongs to a class of substituted quinolines claimed by Pfizer as inhibitors of microsomal triglyceride transfer protein (MTP) and/or apolipoprotein B (Apo B) secretion . This compound serves as a research tool for studying lipid transport, obesity, and atherosclerosis pathways, with documented purity specifications suitable for reproducible in vitro experimentation .

Why 4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline Cannot Be Replaced by Generic Quinoline Analogs


Quinoline-based MTP inhibitors exhibit steep structure-activity relationships (SAR) where subtle modifications to the 4-position aryl ether dramatically alter target potency, cytochrome P450 (CYP) inhibition liability, and lipophilicity . The tert-butylphenyl group confers distinct steric bulk and electronic character compared to halogenated or unsubstituted phenyl analogs, directly impacting MTP binding and metabolic stability . Simple substitution with a 4-fluorophenyl analog (CAS 329700-98-3) or a benzyloxy derivative would produce a different MTP IC50, altered CYP inhibition selectivity, and modified pharmacokinetic behavior, undermining experimental reproducibility in lipid metabolism assays .

Quantitative Differentiation Evidence for 4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline


Structural and Physicochemical Differentiation from the 4-Fluorophenyl Analog

Replacement of the 4-fluorophenyl group in the comparator (CAS 329700-98-3) with a 4-tert-butylphenyl group increases calculated lipophilicity (cLogP) by approximately 1.3 units . This structural modification introduces greater steric bulk at the 4-position aryl ether, which SAR analysis in the Pfizer patent series identifies as a critical determinant of MTP inhibitory potency and CYP selectivity .

Lipophilicity MTP inhibitor SAR Quinoline substitution effects

MTP/ApoB Secretion Inhibitor Classification Supported by Patent Exemplification

4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline is explicitly encompassed within the generic Markush structure of Pfizer's MTP/ApoB secretion inhibitor patents, alongside structurally characterized exemplars exhibiting nanomolar MTP inhibitory activity . While the exact MTP IC50 for this specific compound has not been publicly disclosed in the accessible patent text, contextual SAR indicates that 4-benzyloxy-7-trifluoromethylquinoline derivatives within this series achieve in vitro MTP inhibition in HepG2 cell ApoB secretion assays . The tert-butylphenyl substituent is expected to confer a distinct potency and selectivity fingerprint relative to other 4-substituted analogs in the patent series.

Microsomal triglyceride transfer protein Apolipoprotein B Lipid-lowering agents

CYP Enzyme Interaction Potential as a Structural Differentiator

Quinoline derivatives are known to exhibit variable CYP enzyme inhibition depending on substitution pattern . The 4-tert-butylphenyl ether in this compound introduces greater steric shielding of the quinoline nitrogen compared to smaller 4-substituted analogs, which may alter Type II heme binding affinity for CYP3A4 and CYP2D6 . Published studies on pyridinyl quinoline-4-carboxamide analogs demonstrate that the difference in CYP3A4 binding affinity based on substitution can be as high as 1,200-fold . Direct CYP inhibition data for this specific compound are not publicly available; however, the substitution pattern positions it as a candidate for CYP liability profiling in MTP inhibitor development programs.

Cytochrome P450 inhibition Drug-drug interaction liability Quinoline ADME

Optimal Application Scenarios for 4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline


SAR Comparator in MTP Inhibitor Lead Optimization Programs

As a Pfizer-patented quinoline MTP inhibitor with a distinctive 4-tert-butylphenyl ether substituent, this compound is ideally suited as a structural comparator in MTP inhibitor lead optimization. Its cLogP of approximately 6.1 differentiates it from the more polar 4-fluorophenyl analog, enabling evaluation of the lipophilicity-MTP potency relationship . Researchers can benchmark novel MTP inhibitor candidates against this compound to establish SAR trends within the quinoline chemotype.

CYP Enzyme Interaction Profiling for Quinoline-Based Lipid-Lowering Agents

The sterically demanding 4-tert-butylphenyl group modulates CYP enzyme binding affinity, making this compound a useful tool for studying Type II heme coordination in CYP3A4 and CYP2C9 . It can be employed alongside less bulky quinoline analogs to dissect the contribution of steric hindrance to CYP inhibition selectivity, supporting rational design of MTP inhibitors with reduced drug-drug interaction potential.

Lipid Metabolism Research and Apolipoprotein B Secretion Assays

This compound is explicitly claimed as an MTP/ApoB secretion inhibitor, making it applicable for mechanistic studies of intestinal and hepatic lipoprotein assembly . When used in HepG2 cell-based ApoB secretion assays, it serves as a chemical probe to investigate the role of MTP in very low-density lipoprotein (VLDL) production, with the tert-butyl group providing enhanced metabolic stability compared to unsubstituted benzyloxy analogs.

Quote Request

Request a Quote for 4-[(4-Tert-butylphenyl)methoxy]-7-(trifluoromethyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.